

# Technical Guide: 2-(Difluoromethoxy)-6-fluoroaniline

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## Compound of Interest

Compound Name: 2-(Difluoromethoxy)-6-fluoroaniline

CAS No.: 1261839-70-6

Cat. No.: B2751937

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## Core Identity & Strategic Significance

CAS Number: 1261839-70-6 IUPAC Name: **2-(Difluoromethoxy)-6-fluoroaniline** Molecular Formula:

Molecular Weight: 177.12 g/mol

## Executive Summary

**2-(Difluoromethoxy)-6-fluoroaniline** is a specialized fluorinated building block used primarily in the optimization of lead compounds for drug discovery and agrochemical development. It represents a strategic "bioisostere" choice where the difluoromethoxy group (

) replaces a traditional methoxy (

) or hydroxyl (

) group.

This substitution is not merely structural; it fundamentally alters the physicochemical profile of the molecule by:

- **Modulating Lipophilicity:** The   
  
 group is more lipophilic than   
  
 (LogP effect), enhancing membrane permeability.
- **Hydrogen Bond Tuning:** Unlike the chemically inert   
  
 group, the   
  
 moiety contains a weakly acidic proton that can act as a hydrogen bond donor, while the oxygen remains a weak acceptor. This dual capability allows for unique binding interactions within enzyme pockets (e.g., kinase hinge regions).
- **Metabolic Blocking:** The terminal difluoromethyl group blocks the common metabolic liability of O-dealkylation seen with methoxy groups, extending the half-life (   
  
 ) of the parent drug.

## Part 1: Chemical Identity & Physical Properties

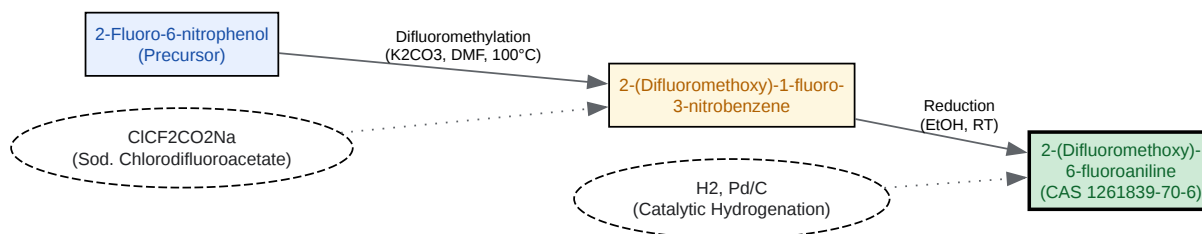
The following data consolidates available experimental and predicted values for CAS 1261839-70-6.

Property	Value	Note
Appearance	Colorless to light yellow liquid/low-melting solid	Typical for fluorinated anilines
Boiling Point	~210–215 °C (Predicted)	@ 760 mmHg
Density	1.35 ± 0.06 g/cm <sup>3</sup>	High density due to trifluoro-substitution
LogP	2.14 (Predicted)	Moderate lipophilicity
pKa (Conjugate Acid)	~2.5–3.0	Reduced basicity due to electron-withdrawing F and groups
H-Bond Donors	2	Aniline + weak
H-Bond Acceptors	3	N, O, F

## Part 2: Synthetic Methodology

The synthesis of **2-(Difluoromethoxy)-6-fluoroaniline** requires precise control to introduce the difluoromethoxy group selectively at the ortho position without affecting the nitrogen functionality. The most authoritative route involves the difluoromethylation of a nitrophenol precursor followed by reduction.

### Reaction Pathway Visualization



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Caption: Step-wise synthesis from commercially available nitrophenol precursors.

## Detailed Experimental Protocol

### Step 1: O-Difluoromethylation

Objective: Install the lipophilic

group.

- Precursor: 2-Fluoro-6-nitrophenol.
- Reagents: Sodium chlorodifluoroacetate ( ), Potassium Carbonate ( ).
- Solvent: DMF (N,N-Dimethylformamide) or NMP.
- Procedure:
  - Dissolve 2-fluoro-6-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
  - Add (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.
  - Add Sodium chlorodifluoroacetate (2.0 eq). Note: This reagent generates difluorocarbene ( ) in situ upon heating.
  - Heat the mixture to 95–100°C under an inert atmosphere ( ) for 4–6 hours.
  - Workup: Cool to RT, dilute with water, and extract with ethyl acetate. Wash organics with brine to remove DMF. Dry over

and concentrate.

- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

## Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline amine.

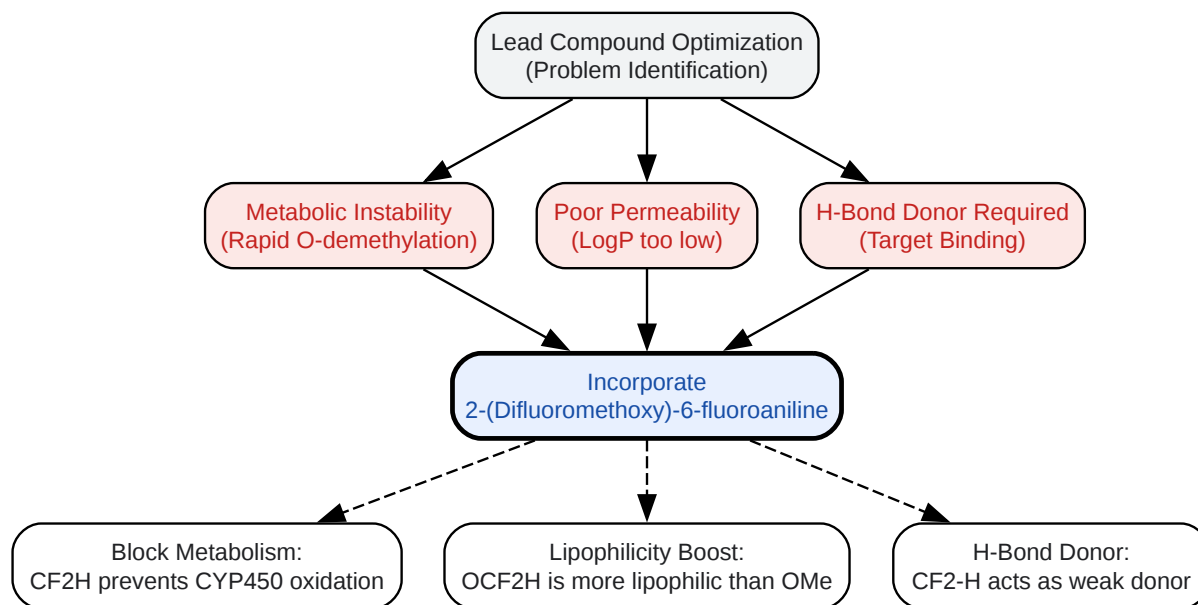
- Reagents: Hydrogen gas ( , balloon pressure) or Ammonium Formate; 10% Pd/C catalyst.
- Solvent: Ethanol or Methanol.
- Procedure:
  - Dissolve the nitro-intermediate from Step 1 in Ethanol.
  - Add 10% Pd/C (5-10 wt% loading).
  - Purge the system with , then introduce via balloon.
  - Stir vigorously at room temperature for 2–12 hours. Monitor by TLC or LCMS for disappearance of the nitro compound.
  - Workup: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).
  - Concentrate the filtrate to yield **2-(Difluoromethoxy)-6-fluoroaniline**.

## Part 3: Medicinal Chemistry Applications[5][6][7]

This compound is not a drug itself but a high-value "warhead" or scaffold modifier. Its primary utility lies in Bioisosteric Replacement.

## Decision Logic: When to Use CAS 1261839-70-6

Researchers select this building block to solve specific pharmacological problems.



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Caption: Strategic rationale for selecting the difluoromethoxy-fluoroaniline scaffold.

## Key Structural Advantages

- **Conformational Lock:** The ortho-fluorine atom creates a specific steric environment that can "lock" the aniline nitrogen into a preferred conformation relative to the ring, often improving binding affinity for kinase targets (e.g., p38 MAP kinase, MEK inhibitors).
- **Electronic Modulation:** The electron-withdrawing nature of both the F and groups lowers the basicity of the aniline nitrogen. This reduces the risk of hERG channel inhibition (often associated with basic amines) and improves oral bioavailability.

## Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

- **Acute Toxicity:** Harmful if swallowed, inhaled, or in contact with skin (Category 4).

- Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
- Specific Hazard: Fluorinated anilines can induce methemoglobinemia (oxidation of hemoglobin). Symptoms include cyanosis (blue lips/nails) and hypoxia.

#### Handling Protocols:

- Engineering Controls: Always handle inside a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation. Dark storage is preferred.

## References

- Chemical Source Registry. **2-(Difluoromethoxy)-6-fluoroaniline** Product Entry. ChemSrc. [\[1\]](#) [\[Link\]](#)
- Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Green and Scalable Synthesis. Journal of Organic Chemistry. (General methodology for O-difluoromethylation). [\[Link\]](#)
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- Erickson, J. A., et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry. (Data on H-bonding capacity of CF<sub>2</sub>H). [\[Link\]](#)

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## Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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